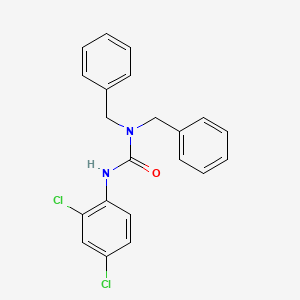
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea: is an organic compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 . This compound is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 2,4-dichlorophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the urea moiety.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted derivatives at the dichlorophenyl group.
Scientific Research Applications
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and processes .
Comparison with Similar Compounds
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea: Similar structure but with different substitution pattern on the phenyl ring.
1-Benzyl-3-(3,4-dichlorophenyl)urea: Lacks one benzyl group compared to 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two benzyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
86764-48-9 |
|---|---|
Molecular Formula |
C21H18Cl2N2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-11-12-20(19(23)13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChI Key |
ITJZEPDILNRMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


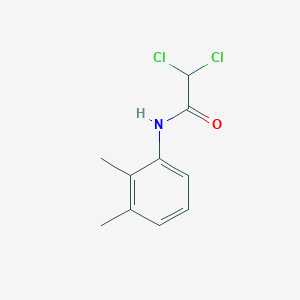

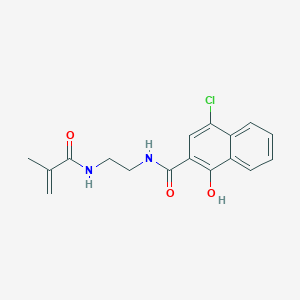
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

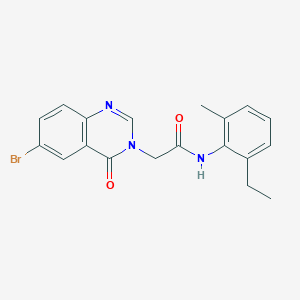
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
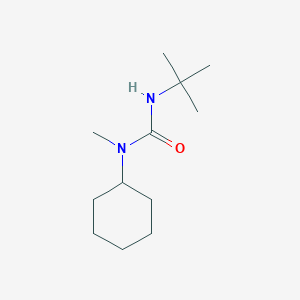

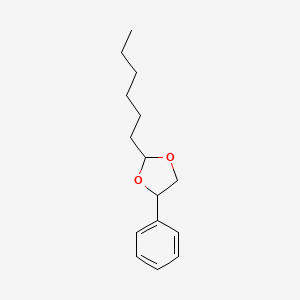
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)

